molecular formula C3H5NO B14424300 1-(Oxiran-2-yl)methanimine CAS No. 86492-11-7

1-(Oxiran-2-yl)methanimine

Cat. No.: B14424300
CAS No.: 86492-11-7
M. Wt: 71.08 g/mol
InChI Key: SXKFAXFJGHRZNU-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yl)methanimine is a chemical compound characterized by the presence of an oxirane (epoxide) ring and an imine group. The compound is known for its reactivity due to the strained three-membered oxirane ring, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxiran-2-yl)methanimine can be synthesized through various methods. One common approach involves the reaction of an aldehyde with an amine in the presence of an oxidizing agent. For example, the reaction of epichlorohydrin with an amine under basic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-yl)methanimine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the oxirane ring with an amine can yield amino alcohols, while oxidation can produce oxirane derivatives .

Scientific Research Applications

1-(Oxiran-2-yl)methanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)methanimine involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including drug development and material science .

Comparison with Similar Compounds

1-(Oxiran-2-yl)methanimine can be compared with other similar compounds, such as:

This compound’s unique combination of an oxirane ring and an imine group makes it a versatile compound with diverse applications in various fields of science and industry.

Properties

CAS No.

86492-11-7

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

oxiran-2-ylmethanimine

InChI

InChI=1S/C3H5NO/c4-1-3-2-5-3/h1,3-4H,2H2

InChI Key

SXKFAXFJGHRZNU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C=N

Origin of Product

United States

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